Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRVKIDBAOAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Formation via DMF-DMA Mediated Reaction
The synthesis begins with the cyclocondensation of 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA) at elevated temperatures (40–100°C) for 2–8 hours. This step generates the N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine intermediate, which is used without purification. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of DMF-DMA, facilitated by the dimethylamino group’s leaving ability.
Alkylation with Ethyl Bromoacetate
The intermediate is subsequently reacted with ethyl bromoacetate in the presence of a base (e.g., NaHCO₃, K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 100–160°C for 2–8 hours. The base deprotonates the intermediate, enabling nucleophilic substitution at the α-carbon of ethyl bromoacetate.
Example Conditions and Yields
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | 130–140 | 10 | 68.7 |
| K₂CO₃ | 130–140 | 10 | 50.8 |
The higher yield with NaHCO₃ (68.7%) compared to K₂CO₃ (50.8%) suggests that milder bases reduce side reactions such as ester hydrolysis or over-alkylation.
Purification and Characterization
Extraction and Recrystallization
Post-reaction, the crude product is extracted with ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. Recrystallization using a hexane-ethyl acetate mixture (6:1 v/v) yields pure ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate as faint yellow crystals.
Analytical Validation
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¹H NMR (CDCl₃): δ 9.27 (s, 1H, imidazole-H), 8.30 (s, 1H, pyridine-H), 4.41 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -CH₃).
-
Purity : >95% by HPLC-MS.
Alternative Pathways and Optimization
Solvent and Temperature Effects
Replacing DMF with dimethylacetamide (DMAc) at 120°C reduces reaction time to 6 hours but requires higher catalyst loading. Elevated temperatures (>140°C) risk decarboxylation, necessitating precise control.
Base Screening
Lithium hydroxide (LiOH) in methanol-water systems achieves 89.0% yield during analogous hydrolyses, though its use in esterification remains unexplored.
Industrial Scalability Considerations
Environmental Impact
Waste streams containing DMF are mitigated via distillation recovery, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Cyclocondensation-Alkylation | Alternative Halogenation |
|---|---|---|
| Yield | 68.7% | 50–60% |
| Reaction Time | 8–10 hours | 12–15 hours |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The cyclocondensation-alkylation route offers superior yield and scalability, making it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that imidazo-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Enzyme Inhibition
Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, derivatives based on the imidazo-pyridine scaffold have been evaluated for urease inhibition, which is crucial in treating infections caused by urease-producing bacteria.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it versatile in synthesizing more complex molecules.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Case Study 2: Urease Inhibition
In vitro studies revealed that derivatives of this compound effectively inhibited urease activity. The study utilized kinetic analysis to determine the inhibition mechanism and found that the compound could serve as a lead for developing new urease inhibitors.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate with structurally analogous compounds:
Substituent Position and Halogen Variation
Key Findings :
- Halogen Impact : Fluorine at position 6 improves metabolic stability compared to chlorine or bromine, which may increase toxicity or lipophilicity .
- Positional Isomerism : Fluorine at position 6 (vs. 8) optimizes electronic interactions in kinase binding pockets, as seen in HS-173, a PI3K inhibitor with fluorine at position 6 .
Carboxylate Ester Position
Key Findings :
- Position 3 carboxylates exhibit superior binding in kinase inhibitors compared to position 2 derivatives, as demonstrated in HS-173’s interaction with the PI3K ATP-binding pocket .
Functional Group Additions
Key Findings :
- The addition of sulfonamido groups (as in HS-173) significantly enhances target specificity and potency compared to the parent fluorinated compound .
- Trifluoromethyl groups increase electrophilicity, improving interactions with hydrophobic pockets in receptors .
Heterocycle Core Modifications
Key Findings :
- Pyrimidine or pyridazine cores reduce planarity and alter solubility compared to pyridine-based analogs, affecting membrane permeability .
Biological Activity
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 208.19 g/mol
- Structural Characteristics : The compound features a fluorinated imidazo-pyridine structure, which contributes to its unique pharmacological properties. The presence of the ethyl ester moiety enhances its lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it may modulate the activity of kinases and phosphatases, influencing cell signaling and proliferation .
- Receptor Modulation : It interacts with receptors such as GABA_A, which are implicated in neurotransmission and have potential roles in anxiety and seizure disorders. This modulation can lead to therapeutic effects in neurological conditions .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated potential against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against Streptococcus pneumoniae, where it acts by inhibiting cell division mechanisms similar to Vitamin K3 .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for tumorigenesis and cancer progression, making the compound a candidate for further development in cancer therapy.
- Antituberculosis Activity : Preliminary studies suggest that it may also possess antituberculosis properties, acting as a scaffold for the development of new drugs aimed at combating multidrug-resistant strains .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluoro group at 6-position | Anticancer, Antimicrobial |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | Bromine substitution | Potential anticancer properties |
| Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | Trifluoromethyl group | Enhanced biological activity |
This table highlights that while many derivatives exhibit biological activity, the unique fluorination in this compound may enhance its efficacy and selectivity against specific targets.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against S. pneumoniae, demonstrating significant inhibition of bacterial growth and cell division through targeted action on FtsZ protein .
- Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF-7 and HeLa cells. These findings suggest potential applications in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate?
- Methodology : The compound is synthesized via a two-step process starting from N-(prop-2-yn-1-yl)pyridin-2-amines, followed by cyclization and fluorination. Key characterization includes:
- 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.2 Hz, 3H), 4.42 (q, J = 7.2 Hz, 2H), 7.34 (td, J = 8.8, 2.4 Hz, 1H), 7.71 (dd, J = 9.6, 4.8 Hz, 1H), 8.30 (s, 1H), 9.28 (dd, J = 4.0, 2.4 Hz, 1H) .
- HRMS-ESI : Observed m/z (M+H)+ 225.0417 (calculated 225.0425) .
Q. How do structural modifications at the C-3 position affect reactivity and downstream applications?
- Methodology : Friedel-Crafts acylation at C-3 introduces functional diversity. Substituents like esters (e.g., ethyl carboxylate) enhance electrophilicity, enabling nucleophilic substitutions. Computational modeling (DFT) predicts electronic effects of fluorine at C-6, which stabilizes the aromatic system and directs regioselective reactions .
Advanced Research Questions
Q. What is the mechanistic role of this compound derivatives in PI3K/Akt pathway inhibition?
- Methodology : Derivatives like HS-173 (a PI3Kα inhibitor) are evaluated using:
- In vitro kinase assays : IC50 values for PI3Kα inhibition (e.g., HS-173: IC50 = 6.2 nM) .
- Western blotting : Downregulation of p-Akt and fibrotic mediators (e.g., TGF-β, collagen-I) in hepatic stellate cells .
- In vivo models : Carbon tetrachloride (CCl4)-induced liver fibrosis in mice, with HS-173 administered at 10 mg/kg/day via intraperitoneal injection .
Q. How can researchers design experiments to evaluate the compound’s efficacy in metastatic cancer models?
- Methodology :
- Cell migration assays : Wound healing and Transwell assays in pancreatic cancer cells (e.g., PANC-1) treated with HS-173 (5–20 µM) .
- In vivo metastasis models : Tail-vein injection of luciferase-tagged cancer cells into nude mice, with bioluminescence imaging to track lung metastasis .
- Combination therapy : Radiosensitization studies using HS-173 (10 µM) + γ-irradiation (2–8 Gy), showing synergistic reduction in DNA repair markers (e.g., γ-H2AX) .
Q. How do structure-activity relationships (SAR) guide the development of antimycobacterial derivatives?
- Methodology :
- Core modifications : Hydrolysis of the ethyl ester to a carboxylic acid (LiOH/EtOH) improves solubility for bacterial uptake .
- Hybrid synthesis : Condensation with cinnamamide derivatives (BOP-Cl/NEt3) enhances membrane penetration. Derivatives with electron-withdrawing groups (e.g., -CF3) show MIC values ≤ 2 µg/mL against Mycobacterium tuberculosis .
Q. How can conflicting data on synthetic yields be resolved?
- Case study : Patent CN103965190B reports a 73% yield for this compound via bromo-fluoro exchange , while alternative routes using NBS/CH2Cl2 achieve 59–75% yields .
- Resolution : Optimize reaction temperature (100°C vs. rt) and catalyst loading. Purity intermediates via column chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
